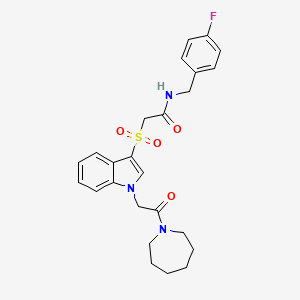

![molecular formula C19H17FN2O3 B2794063 1-[(2-Fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione CAS No. 898438-15-8](/img/structure/B2794063.png)

1-[(2-Fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

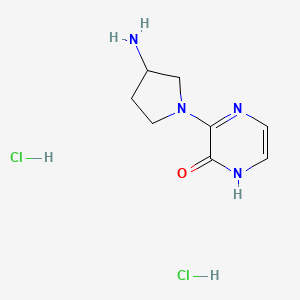

1-[(2-Fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMMP and is a pyrazine-2,3-dione derivative. FMMP has been used in various scientific studies due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes.

Scientific Research Applications

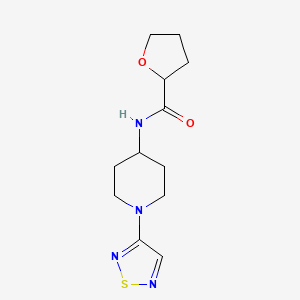

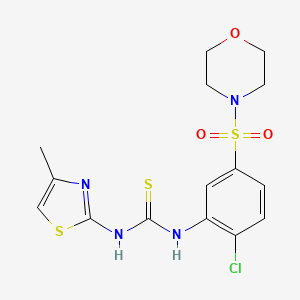

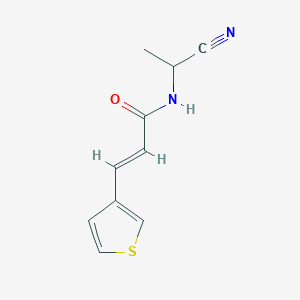

Drug Discovery and Medicinal Chemistry

This compound, with its pyrazine-dione core, could be a valuable scaffold in drug discovery. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry to create compounds for treating human diseases. The pyrazine-dione moiety can contribute to the stereochemistry of the molecule and increase three-dimensional coverage, enhancing the interaction with biological targets .

Neuropharmacology

The fluorophenyl and methoxy-methylphenyl groups may affect the compound’s ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies. It could be investigated for its potential effects on neurological pathways and disorders, possibly as an anticonvulsant or neuroprotective agent .

Anticonvulsant Activity

The structural features of this compound suggest it could be explored for anticonvulsant activity. Substituents on the pyrrolidine-2,5-dione ring, such as the non-aromatic sec-butyl group, have been shown to positively affect anticonvulsant activity, indicating that similar compounds could be synthesized and tested for this application .

Organic Synthesis and Catalysis

In organic synthesis, the compound could be used as a building block for the construction of more complex molecules. Its boronic ester functionality might be utilized in catalytic protodeboronation reactions, which are valuable for creating new C-C bonds and synthesizing novel organic compounds .

Stereochemistry and Chiral Synthesis

The compound’s stereochemistry could be of interest in the synthesis of chiral molecules. The spatial orientation of its substituents can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins. This aspect could be crucial in designing new compounds with specific desired activities .

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-13-7-8-17(25-2)16(11-13)22-10-9-21(18(23)19(22)24)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCFQNHMTPWDSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2793987.png)

![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)-4-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2794001.png)

![3-(4-ethoxyphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2794003.png)